Forsythenside A

Description

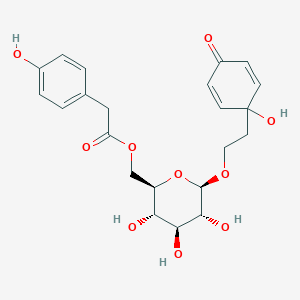

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O10/c23-14-3-1-13(2-4-14)11-17(25)31-12-16-18(26)19(27)20(28)21(32-16)30-10-9-22(29)7-5-15(24)6-8-22/h1-8,16,18-21,23,26-29H,9-12H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHHLKGLDXFSCV-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)OCC2C(C(C(C(O2)OCCC3(C=CC(=O)C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3(C=CC(=O)C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Forsythenside A: A Deep Dive into its Mechanism of Action

Abstract: Forsythenside A (FTA), a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa, has demonstrated significant therapeutic potential, primarily attributed to its potent anti-inflammatory, antioxidant, and neuroprotective properties. This document provides a detailed technical overview of the molecular mechanisms underpinning these effects. Forsythenside A exerts its anti-inflammatory effects by modulating key signaling cascades, including the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and by directly targeting Toll-like Receptor 4 (TLR4). Its antioxidant activity is largely mediated through the activation of the PI3K/Akt/Nrf2 signaling pathway, which upregulates endogenous antioxidant defenses. Furthermore, by mitigating neuroinflammation and oxidative stress, and inhibiting apoptosis, Forsythenside A presents as a promising agent for neurodegenerative disorders. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Anti-inflammatory Mechanism of Action

Forsythenside A's primary anti-inflammatory activity stems from its ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] This suppression is achieved through the modulation of several critical upstream signaling pathways.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In inflammatory models, such as those induced by lipopolysaccharide (LPS), Forsythenside A has been shown to significantly inhibit NF-κB activation.[2][3] The mechanism involves preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes.[4]

Notably, Forsythenside A can regulate this pathway by directly binding to Toll-like Receptor 4 (TLR4), the primary receptor for LPS.[5] This interaction interferes with the recruitment of downstream adaptor proteins like MyD88, representing a key upstream intervention point.[2]

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) family, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular inflammatory responses.[6] Forsythenside A has been found to inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[1][4] By attenuating the activation of these kinases, FTA effectively disrupts the signaling cascade that leads to the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Crosstalk with JAK-STAT Pathway

Further investigation reveals that related compounds from Forsythia suspensa can also suppress the JAK-STAT (Janus kinase/signal transducer and activator of transcription) signaling pathway.[1] Forsythin, a structurally similar lignan, was shown to inhibit LPS-induced activation of JAK-STATs, which is another important pathway for the expression of inflammatory cytokines.[1] This suggests a broad-spectrum anti-inflammatory profile for compounds from this plant.

Antioxidant Mechanism of Action

Forsythenside A is a potent antioxidant, acting both directly as a free radical scavenger and indirectly by bolstering the cell's endogenous antioxidant systems. Chronic inflammation and oxidative stress are intrinsically linked, with each process capable of perpetuating the other.

Activation of the Nrf2/HO-1 Pathway

A key mechanism of FTA's indirect antioxidant effect is the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm. In response to oxidative stress or activators like FTA, Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.

This leads to the upregulation of crucial protective enzymes, including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px).[2][7] Activation of the Nrf2/HO-1 axis not only reduces levels of reactive oxygen species (ROS) but also exerts an anti-inflammatory effect by inhibiting the NF-κB pathway, highlighting the critical crosstalk between these two systems.[2]

Role of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is an upstream regulator of Nrf2. Studies indicate that Forsythenside A can modulate the PI3K/Akt pathway, which in turn facilitates the activation and nuclear translocation of Nrf2.[2][7] This positions PI3K/Akt as a central node in mediating FTA's antioxidant and cytoprotective effects.

Neuroprotective and Anti-Apoptotic Effects

The neuroprotective effects of Forsythenside A are a direct consequence of its combined anti-inflammatory and antioxidant activities. In models of neurodegenerative diseases like Alzheimer's, FTA has been shown to reduce the deposition of amyloid-beta (Aβ) plaques and decrease the hyperphosphorylation of tau protein.[7][8][9] It protects neurons by attenuating the activation of microglia and astrocytes, thereby reducing the chronic neuroinflammatory state that contributes to neuronal damage.[9]

A crucial aspect of its neuroprotective mechanism is the inhibition of apoptosis (programmed cell death). Forsythenside A has been reported to decrease the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[7] By preventing caspase-3 activation, FTA helps maintain neuronal integrity and survival in the face of cytotoxic insults.

Quantitative Data Summary

While Forsythenside A has been extensively studied qualitatively, specific IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values are not consistently reported across the literature. The table below summarizes available quantitative data for a closely related compound derivative, providing a benchmark for potency.

| Compound | Assay | Target/Endpoint | Cell Line | IC₅₀ (μM) | Reference |

| Forsythin Derivative (B5) | Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 | 10.88 | [1] |

| Forsythin Derivative (B5) | Anti-inflammatory | Interleukin-6 (IL-6) Release | RAW 264.7 | 4.93 | [1] |

Note: The values above are for a synthetic derivative of Forsythin, a related lignan from Forsythia suspensa, and are provided for context. Specific IC₅₀/EC₅₀ values for Forsythenside A were not identified in the reviewed literature.

Experimental Protocols

The following protocols are representative of the methods used to evaluate the anti-inflammatory and cytotoxic effects of Forsythenside A in vitro.

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 1% (v/v) Penicillin-Streptomycin solution.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere. The medium is refreshed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration range at which Forsythenside A is non-toxic to the cells, ensuring that observed anti-inflammatory effects are not due to cell death.

-

Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Forsythenside A (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

In Vitro Anti-inflammatory Assay

-

Seeding: Seed RAW 264.7 cells in 6-well or 24-well plates at an appropriate density (e.g., 2 x 10⁵ cells/well for a 6-well plate) and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with serum-free DMEM containing non-toxic concentrations of Forsythenside A for 2-3 hours.

-

Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate for 24 hours to induce an inflammatory response.

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant for analysis of secreted mediators (NO, cytokines).

-

Cell Lysate: Wash the remaining cells with cold PBS and lyse them with RIPA buffer for protein analysis (Western Blot).

-

Nitric Oxide (NO) Determination (Griess Assay)

-

Mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. The NO concentration is calculated using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.

-

Follow the manufacturer's protocol, adding collected supernatants to antibody-coated plates.

-

Perform the subsequent incubation, washing, and substrate addition steps as instructed.

-

Measure the absorbance at the specified wavelength and calculate cytokine concentrations based on the provided standards.

Western Blot Analysis

-

Determine the protein concentration of cell lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-p38, phospho-NF-κB p65, iNOS, COX-2, β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Forsythenside A exhibits a multi-targeted mechanism of action that validates its traditional use and supports its development as a modern therapeutic agent. By effectively inhibiting the NF-κB and MAPK signaling pathways, it potently suppresses inflammation. Concurrently, its ability to activate the PI3K/Akt/Nrf2 axis provides robust protection against oxidative stress. These dual activities culminate in significant neuroprotective and anti-apoptotic effects. The comprehensive data and protocols presented in this guide offer a foundational resource for further research into the pharmacological applications of this promising natural compound.

References

- 1. Design and synthesis of forsythin derivatives as anti-inflammatory agents for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Antioxidants Maintain Synergistic Radical Scavenging Activity upon Co-Immobilization on Clay Nanoplatelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicjournals.org [academicjournals.org]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of nitric oxide synthesis by methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Forsythoside A: A Deep Dive into its Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythoside A, a phenylethanoid glycoside extracted from Forsythia suspensa, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the core signaling pathways modulated by Forsythoside A, offering a valuable resource for researchers and professionals in drug development. Its anti-inflammatory, antioxidant, neuroprotective, and potential anti-cancer effects are primarily attributed to its interaction with key cellular signaling cascades.[2][4][5][6]

Core Signaling Pathways Modulated by Forsythoside A

Forsythoside A exerts its pleiotropic effects by modulating a range of signaling pathways. The most well-documented of these are the NF-κB, Nrf2/HO-1, PI3K/Akt, MAPK, and JAK/STAT pathways.

The NF-κB Signaling Pathway: A Central Hub for Anti-Inflammatory Action

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[5][6] Forsythoside A is a potent inhibitor of this pathway, contributing significantly to its anti-inflammatory properties.[5][6]

Mechanism of Action:

Forsythoside A has been shown to inhibit the activation of the NF-κB pathway through multiple mechanisms. A primary mode of action involves the upstream inhibition of Toll-like receptor 4 (TLR4) signaling.[5][7][8][9][10] In inflammatory conditions often triggered by lipopolysaccharide (LPS), Forsythoside A can directly bind to TLR4, preventing the recruitment of adaptor proteins like MyD88.[5][7][8][9][10] This blockade prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[11]

Furthermore, Forsythoside A's activation of the Nrf2 pathway can indirectly suppress NF-κB activity.[5] This crosstalk between the two pathways provides a multi-pronged approach to inflammation control. The inhibition of the NF-κB pathway by Forsythoside A leads to a downstream reduction in the expression of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[5][6][12]

Signaling Pathway Diagram:

Caption: Forsythoside A inhibits the NF-κB pathway by targeting TLR4 and IKK complex activation.

The Nrf2/HO-1 Signaling Pathway: The Antioxidant Defense Mechanism

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[5][6] Forsythoside A is a known activator of the Nrf2/heme oxygenase-1 (HO-1) pathway, which is central to its antioxidant and cytoprotective effects.[2][5][6]

Mechanism of Action:

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by Forsythoside A, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This induces the transcription of a battery of antioxidant and detoxifying enzymes, most notably HO-1, but also others such as SOD, CAT, and GPx.[5][6] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[5]

The activation of the Nrf2 pathway by Forsythoside A has been observed in various models, including those of heart failure, neurodegenerative diseases, and inflammatory conditions.[5][6][11]

Signaling Pathway Diagram:

Caption: Forsythoside A activates the Nrf2 pathway by inhibiting Keap1, leading to antioxidant gene expression.

The PI3K/Akt Signaling Pathway: A Nexus for Cell Survival and Apoptosis

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell survival, growth, proliferation, and apoptosis. The effect of Forsythoside A on this pathway appears to be context-dependent.

Mechanism of Action:

In some contexts, such as in models of apoptosis-related diseases, Forsythoside A has been shown to inhibit the PI3K/Akt pathway.[5] This inhibition can lead to the modulation of downstream effectors that regulate apoptosis, such as the Bcl-2 family of proteins. By inhibiting PI3K/Akt, Forsythoside A can decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax, thereby promoting apoptosis in pathological cells.[5]

Conversely, in other scenarios, particularly in neuroprotection, activation of the PI3K/Akt pathway is associated with cell survival. Some studies suggest that Forsythoside A's protective effects may involve the activation of this pathway, leading to the inhibition of apoptosis and promotion of neuronal survival. The precise mechanism of how Forsythoside A differentially modulates the PI3K/Akt pathway in various cell types and conditions warrants further investigation.

Signaling Pathway Diagram:

Caption: Forsythoside A's context-dependent modulation of the PI3K/Akt pathway influences apoptosis.

The MAPK Signaling Pathway: Modulating Inflammation and Neuroprotection

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a variety of stimuli, leading to cell proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes three major subfamilies: p38 MAPKs, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs).[5]

Mechanism of Action:

Forsythoside A has been shown to inhibit the phosphorylation and activation of p38, JNK, and ERK in various inflammatory and neurodegenerative models.[5][12][13][14][15] By suppressing the activation of these kinases, Forsythoside A can block the downstream signaling events that lead to the production of pro-inflammatory mediators and neuronal damage. For instance, in high glucose-induced podocyte injury, Forsythoside A was found to inactivate the MAPK signaling pathway by inhibiting MMP12.[12][14][15] This inhibition of the MAPK pathway contributes significantly to its anti-inflammatory and neuroprotective effects.

Signaling Pathway Diagram:

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Forsythiasides: A review of the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forsythoside A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Multifaceted Biological Activities of Forsythenside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythenside A, a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1] Traditionally used in Chinese medicine for its anti-inflammatory and detoxifying properties, modern research has begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides an in-depth overview of the biological activities of Forsythenside A, focusing on its anti-inflammatory, antioxidant, neuroprotective, antiviral, and hepatoprotective effects. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development endeavors.

Core Biological Activities of Forsythenside A

Forsythenside A exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cellular homeostasis.

Table 1: Summary of Key Biological Activities of Forsythenside A

| Biological Activity | Key Mechanisms of Action | Relevant Models |

| Anti-inflammatory | Inhibition of NF-κB, MAPK, and JAK/STAT signaling pathways; reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (NO, iNOS, COX-2).[1][2] | LPS-stimulated RAW 264.7 macrophages, animal models of inflammation.[1][2] |

| Antioxidant | Activation of the Nrf2/HO-1 signaling pathway, scavenging of free radicals (DPPH, ABTS).[3][4][5] | In vitro radical scavenging assays, cellular models of oxidative stress.[3][4][5] |

| Neuroprotective | Attenuation of neuroinflammation and oxidative stress, inhibition of neuronal apoptosis.[3] | Glutamate-induced HT22 hippocampal neuronal cell damage, MCAO/R animal models of ischemic stroke.[3] |

| Antiviral | Reduction of viral protein expression (e.g., influenza M1 protein), inhibition of viral replication.[6] | Influenza virus-infected MDCK cells, in vivo influenza infection models.[6] |

| Hepatoprotective | Modulation of PI3K/AKT signaling, reduction of liver injury markers.[7] | Acetaminophen- or CCl4-induced liver injury in HepG2 cells and animal models.[7] |

Signaling Pathways Modulated by Forsythenside A

The pleiotropic effects of Forsythenside A stem from its ability to interact with and modulate multiple intracellular signaling cascades. Understanding these pathways is crucial for targeted drug development.

Anti-inflammatory Signaling

Forsythenside A exerts its potent anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

-

NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), Forsythenside A can inhibit the activation of the NF-κB pathway. This is a critical pathway that controls the transcription of numerous pro-inflammatory genes.[2]

-

MAPK Pathway: Forsythenside A has been shown to inhibit the phosphorylation of key proteins in the MAPK cascade, including p38, JNK, and ERK. The activation of these kinases is a crucial step in the inflammatory response.[2]

Antioxidant Signaling

The antioxidant properties of Forsythenside A are largely mediated by the activation of the Nrf2/HO-1 pathway.

-

Nrf2/HO-1 Pathway: Forsythenside A promotes the nuclear translocation of Nrf2, a key transcription factor that regulates the expression of antioxidant enzymes. This leads to an upregulation of heme oxygenase-1 (HO-1) and other cytoprotective genes, thereby enhancing the cellular defense against oxidative stress.[3][4][5]

Quantitative Data on Biological Activities

While extensive research has demonstrated the dose-dependent effects of Forsythenside A, comprehensive IC50 and EC50 values across all its biological activities are not consistently reported in the literature. The following table summarizes the available quantitative data. Further research is warranted to establish a more complete quantitative profile.

Table 2: Quantitative Data for Forsythenside A and Related Compounds

| Activity | Assay | Test System | Compound | IC50 / EC50 | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Forsythin Derivative (B5) | 10.88 µM (IC50) | [8] |

| IL-6 Release | LPS-stimulated RAW 264.7 cells | Forsythin Derivative (B5) | 4.93 µM (IC50) | [8] | |

| Antiviral | Plaque Reduction Assay | Influenza A/WSN/33 (H1N1) in MDCK cells | Phillyrin | 11.38 ± 1.89 µM (EC50) | [9] |

| TCID50 Assay | Influenza Viruses in MDCK cells | Phillyrin | Varies by strain (see original paper) | [9] |

Note: Data for Forsythenside A itself is limited. The table includes data on related compounds from the same plant source to provide context. Researchers are encouraged to determine these values for Forsythenside A in their specific experimental setups.

Detailed Experimental Protocols

To facilitate reproducibility and further investigation, this section provides detailed methodologies for key experiments cited in the literature.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This protocol is used to assess the ability of Forsythenside A to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[3][5]

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay is commonly used to evaluate the free radical scavenging capacity of a compound.[4][10]

In Vitro Neuroprotective Activity: MTT Assay in HT22 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is used here to evaluate the protective effect of Forsythenside A against glutamate-induced cytotoxicity in neuronal cells.[11][12]

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the effect of an antiviral compound on the ability of a virus to form plaques in a cell culture.[2][13]

In Vitro Hepatoprotective Activity: Acetaminophen (APAP)-Induced Toxicity in HepG2 Cells

This protocol assesses the ability of Forsythenside A to protect liver cells from damage induced by a common hepatotoxin, acetaminophen.[14][15]

Conclusion and Future Directions

Forsythenside A is a promising natural compound with a remarkable range of biological activities that hold significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress underscores its relevance in the development of novel treatments for a variety of diseases. While the qualitative effects of Forsythenside A are well-documented, a more thorough quantitative characterization of its potency (i.e., determination of IC50 and EC50 values) across its diverse activities is a critical next step. Furthermore, preclinical and clinical studies are necessary to validate its efficacy and safety in human subjects. The detailed protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in their ongoing efforts to unlock the full therapeutic potential of Forsythenside A.

References

- 1. Forsythiaside A alleviates acute lung injury by inhibiting inflammation and epithelial barrier damages in lung and colon through PPAR-γ/RXR-α complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Antiviral effect and mechanism of Phillyrin and its reformulated FS21 against influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. Influenza virus plaque assay [protocols.io]

- 14. reprocell.com [reprocell.com]

- 15. Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

Forsythenside A: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythenside A (FTA), a phenylethanoid glycoside extracted from the fruits and leaves of Forsythia suspensa, has garnered significant attention within the scientific community for its pronounced anti-inflammatory and antioxidant properties. This technical guide synthesizes the current understanding of Forsythenside A's mechanisms of action, focusing on its interactions with key signaling pathways implicated in inflammatory and pseudoallergic responses. This document provides a detailed overview of the experimental evidence, quantitative data, and methodologies crucial for researchers and professionals engaged in drug discovery and development.

Core Mechanisms of Action

Forsythenside A exerts its therapeutic effects primarily through the modulation of two critical signaling pathways: the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway and the RhoA/ROCK signaling cascade.

Inhibition of the TLR4/NF-κB Signaling Pathway

Forsythenside A has been demonstrated to alleviate acute alcoholic liver injury by directly binding to Toll-like receptor 4 (TLR4). This interaction inhibits the downstream activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response. By suppressing this pathway, Forsythenside A effectively reduces the production of pro-inflammatory cytokines and mitigates oxidative stress.[1]

A key study has shown that high doses of Forsythenside A exert a significant protective effect against alcohol-induced liver damage in both cellular and animal models. This protective action is attributed to its ability to inhibit oxidative stress and inflammation triggered by alcohol.[1]

Modulation of the RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is critically involved in the regulation of endothelial permeability and has been implicated in pseudoallergic reactions. While direct quantitative data on Forsythenside A's effect on this pathway is still emerging, studies on related compounds from Forsythia suspensa suggest a potential role in modulating this cascade. The activation of the RhoA/ROCK pathway can lead to increased vascular leakage, a hallmark of pseudoallergic responses. Further research is warranted to fully elucidate the specific interactions of Forsythenside A with this pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of Forsythenside A.

Table 1: Anti-inflammatory and Antioxidant Activity

| Assay | Cell/Model System | Endpoint | IC50 / Effective Dose | Reference |

| Alcoholic Liver Injury | Animal Model | Protective Effect | High Doses | [1] |

| Oxidative Stress Inhibition | Cell and Animal Models | Inhibition of Alcohol-Induced Oxidative Stress | High Doses | [1] |

| Inflammation Inhibition | Cell and Animal Models | Inhibition of Alcohol-Induced Inflammation | High Doses | [1] |

Note: Specific IC50 and dose-response values for Forsythenside A in various anti-inflammatory and antioxidant assays are not yet consistently reported in the literature. The available data indicates efficacy at "high doses" in the context of alcohol-induced liver injury.

Key Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections outline the key experimental protocols employed in the study of Forsythenside A.

Experimental Model of Acute Alcoholic Liver Injury

This model is crucial for evaluating the hepatoprotective effects of Forsythenside A.

1. Animal Model:

- Species: C57BL/6 mice are commonly used.

- Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

- Induction of Liver Injury: A chronic-plus-binge ethanol feeding model is often employed to mimic human alcoholic liver disease. This typically involves feeding mice a liquid diet containing ethanol for a period of 10-14 days, followed by a single oral gavage of a higher dose of ethanol.

- Forsythenside A Administration: Forsythenside A is administered, typically via oral gavage, at various doses for a specified period before and/or during the ethanol feeding regimen. A control group receives the vehicle.

2. In Vitro Model:

- Cell Line: Human or murine hepatocyte cell lines (e.g., HepG2, AML12) are utilized.

- Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.

- Induction of Injury: Cells are exposed to ethanol at various concentrations to induce cellular damage, oxidative stress, and inflammation.

- Forsythenside A Treatment: Cells are pre-treated with different concentrations of Forsythenside A for a specific duration before ethanol exposure.

3. Assessment of Liver Injury:

- Serum Analysis: Blood samples are collected to measure the levels of liver injury markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

- Histopathological Analysis: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of steatosis, inflammation, and necrosis.

- Oxidative Stress Markers: Levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) in liver tissue homogenates are measured to evaluate oxidative stress.

- Inflammatory Cytokine Analysis: The expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in liver tissue or cell culture supernatants are quantified using methods such as ELISA or qRT-PCR.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the effect of Forsythenside A on the protein expression levels within the TLR4/NF-κB and RhoA/ROCK pathways.

1. Protein Extraction:

- Liver tissues or cultured cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

- The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Electrotransfer:

- Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

- The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

- The membrane is incubated with primary antibodies specific for the target proteins (e.g., TLR4, p-p65, p65, RhoA, ROCK1, ROCK2, β-actin).

- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Quantification:

- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

- The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this review.

References

Forsythenside A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forsythenside A is a phenylethanoid glycoside predominantly found in the leaves and fruits of Forsythia suspensa (Thunb.) Vahl, a plant with a long history in traditional medicine. This document provides a detailed overview of the origin, biosynthesis, and methods of isolation of Forsythenside A. Furthermore, it delves into its significant biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, supported by quantitative data and detailed experimental protocols. The underlying mechanisms of action are elucidated through the presentation of key signaling pathways, visualized using Graphviz diagrams, to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Origin and Natural Source

Forsythenside A is a naturally occurring phenylethanoid glycoside primarily isolated from Forsythia suspensa, a deciduous shrub belonging to the Oleaceae family. This plant is native to Asia and has been a staple in traditional Chinese medicine for centuries, where it is used to treat a variety of ailments, including inflammation, bacterial infections, and pyrexia. The primary sources of Forsythenside A within the plant are the leaves and fruits (Fructus Forsythiae).

Biosynthesis

The biosynthesis of Forsythenside A is a complex process that involves the convergence of the shikimate and phenylpropanoid pathways to form its core components: a hydroxytyrosol moiety and a caffeoyl moiety, which are subsequently glycosylated.

2.1. Proposed Biosynthetic Pathway

The biosynthesis of Forsythenside A begins with precursors from primary metabolism. The shikimate pathway provides the aromatic amino acids L-phenylalanine and L-tyrosine.

-

Formation of the Caffeoyl Moiety: L-phenylalanine enters the phenylpropanoid pathway and is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H) . Subsequently, p-coumaric acid is hydroxylated to caffeic acid by p-coumarate 3-hydroxylase (C3H) . Caffeic acid is then activated to its coenzyme A thioester, caffeoyl-CoA, by 4-coumarate-CoA ligase (4CL) .

-

Formation of the Hydroxytyrosol Moiety: L-tyrosine is decarboxylated to tyramine by tyrosine decarboxylase (TyDC) . Tyramine is then hydroxylated to dopamine by tyramine hydroxylase . Dopamine can be further metabolized to hydroxytyrosol. An alternative pathway involves the conversion of L-DOPA to 3,4-dihydroxyphenylacetaldehyde (DOPAL) and then to hydroxytyrosol.

-

Glycosylation and Acylation: The hydroxytyrosol moiety is first glycosylated with a glucose molecule, likely from UDP-glucose, by a UDP-glucosyltransferase (UGT) to form a glucoside. This is followed by the attachment of a rhamnose sugar, likely from UDP-rhamnose, by another UGT . Finally, the caffeoyl moiety is transferred from caffeoyl-CoA to the glucose molecule via an ester linkage, a reaction catalyzed by an acyltransferase .

Caption: Proposed biosynthetic pathway of Forsythenside A.

Isolation and Purification

The extraction and purification of Forsythenside A from Forsythia suspensa leaves or fruits typically involve solvent extraction followed by various chromatographic techniques.

3.1. Experimental Protocol: Extraction and Isolation

-

Extraction:

-

Air-dried and powdered leaves or fruits of Forsythia suspensa are extracted with a polar solvent, typically 70-80% ethanol or methanol, at an elevated temperature (e.g., 60-80°C) for several hours with continuous stirring.

-

The extraction is usually repeated multiple times to ensure maximum yield.

-

The combined extracts are filtered and concentrated under reduced pressure to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Forsythenside A, being a polar glycoside, is typically enriched in the n-butanol fraction.

-

-

Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography over macroporous resin (e.g., D101, AB-8) or silica gel.

-

Elution is performed with a gradient of ethanol in water or methanol in chloroform.

-

Fractions containing Forsythenside A are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Further purification is achieved by repeated column chromatography, including Sephadex LH-20, and preparative HPLC to yield pure Forsythenside A.

-

Caption: General experimental workflow for the isolation of Forsythenside A.

Biological Activities and Quantitative Data

Forsythenside A exhibits a range of potent biological activities, making it a compound of significant interest for drug development.

| Biological Activity | Assay | IC50 / EC50 | Reference |

| Antioxidant | DPPH Radical Scavenging | 15.6 µg/mL | [1] |

| Nitric Oxide Scavenging | ~25 µg/mL (estimated) | [1] | |

| Anti-inflammatory | Nitric Oxide Production in LPS-stimulated RAW 264.7 cells | 12.5 µM | [1] |

| Neuroprotective | Inhibition of Aβ(1-42) aggregation | 11.2 µM | [2] |

| Protection against Aβ(25-35)-induced PC12 cell apoptosis | - | [3] |

Table 1: Summary of Quantitative Data for the Biological Activities of Forsythenside A.

Experimental Protocols for Biological Assays

5.1. DPPH Radical Scavenging Assay

-

Principle: The antioxidant activity is measured by the ability of Forsythenside A to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of Forsythenside A in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of Forsythenside A.

-

Include a control (DPPH solution with methanol) and a blank (methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of Forsythenside A.

-

5.2. Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

-

Principle: This assay measures the ability of Forsythenside A to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Forsythenside A for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to determine the nitrite concentration.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value is determined from the dose-response curve.

-

5.3. Amyloid-Beta (Aβ) Aggregation Inhibition Assay

-

Principle: This assay evaluates the ability of Forsythenside A to inhibit the aggregation of Aβ peptides, a key pathological event in Alzheimer's disease. The aggregation is monitored using Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like Aβ fibrils, resulting in a significant increase in fluorescence.

-

Procedure:

-

Prepare a solution of Aβ(1-42) peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate the Aβ peptide with different concentrations of Forsythenside A at 37°C with gentle agitation.

-

At various time points, take aliquots of the incubation mixture and add Thioflavin T solution.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

-

A control sample with Aβ and no inhibitor is run in parallel.

-

The percentage of inhibition is calculated based on the reduction in ThT fluorescence compared to the control.

-

The IC50 value is determined from the concentration-dependent inhibition.

-

Signaling Pathways and Mechanisms of Action

6.1. Anti-inflammatory and Antioxidant Mechanisms

Forsythenside A exerts its anti-inflammatory and antioxidant effects primarily through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways.

-

Inhibition of the NF-κB Pathway: In response to inflammatory stimuli like LPS, Toll-like receptor 4 (TLR4) is activated, leading to a signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory mediators such as TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Forsythenside A has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory molecules.[4]

-

Activation of the Nrf2/HO-1 Pathway: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain phytochemicals like Forsythenside A, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their upregulation. This enhances the cell's capacity to neutralize reactive oxygen species (ROS).[5][6]

Caption: Anti-inflammatory and antioxidant mechanisms of Forsythenside A.

6.2. Neuroprotective Mechanism

The neuroprotective effects of Forsythenside A, particularly in the context of Alzheimer's disease, are attributed to its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides and protect neuronal cells from Aβ-induced apoptosis.[2][3]

-

Inhibition of Aβ Aggregation: Forsythenside A directly interferes with the aggregation of Aβ monomers into neurotoxic oligomers and fibrils. This action reduces the formation of amyloid plaques, a hallmark of Alzheimer's disease.

-

Protection against Aβ-induced Apoptosis: Aβ aggregates are known to induce neuronal cell death through various mechanisms, including oxidative stress and inflammation. By inhibiting Aβ aggregation and through its own antioxidant and anti-inflammatory properties, Forsythenside A protects neurons from apoptosis. It has been shown to modulate the expression of apoptosis-related proteins, such as increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax.

Caption: Neuroprotective mechanisms of Forsythenside A against Aβ toxicity.

Conclusion

Forsythenside A, a prominent bioactive compound from Forsythia suspensa, demonstrates significant therapeutic potential owing to its potent antioxidant, anti-inflammatory, and neuroprotective properties. This guide has provided a comprehensive overview of its origin, biosynthesis, and methods of isolation, along with detailed protocols for evaluating its biological activities. The elucidation of its mechanisms of action, particularly its ability to modulate the NF-κB and Nrf2 signaling pathways and inhibit amyloid-beta aggregation, underscores its promise as a lead compound for the development of novel therapeutics for a range of oxidative stress and inflammation-related diseases, including neurodegenerative disorders. Further preclinical and clinical investigations are warranted to fully explore the therapeutic applications of this remarkable natural product.

References

- 1. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based discovery of forsythoside A as an effective inhibitor to reduce the neurotoxicity of amyloid β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective effects of Forsythoside A on amyloid beta-induced apoptosis in PC12 cells by downregulating acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling [mdpi.com]

- 6. Forsythiaside A Ameliorates Oxidative Damage Caused by Cerebral Ischemia Through the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Properties of Forsythenside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Forsythenside A, a prominent phenylethanoid glycoside isolated from Forsythia suspensa, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth overview of the antioxidant mechanisms of Forsythenside A, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary antioxidant mechanism of Forsythenside A revolves around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses. By activating this pathway, Forsythenside A upregulates the expression of a suite of antioxidant and cytoprotective enzymes, including Heme Oxygenase-1 (HO-1) and Glutathione Peroxidase 4 (GPX4). Additionally, Forsythenside A exhibits direct radical scavenging activity and inhibits lipid peroxidation, further contributing to its protective effects against oxidative stress. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of Forsythenside A.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Forsythenside A has emerged as a promising natural compound with the ability to mitigate oxidative stress through multiple mechanisms. This guide will delve into the core antioxidant properties of Forsythenside A, providing a detailed examination of its molecular mechanisms of action.

Mechanisms of Antioxidant Action

The antioxidant effects of Forsythenside A are multifaceted, involving both direct and indirect mechanisms.

Direct Radical Scavenging Activity

Forsythenside A possesses the ability to directly neutralize free radicals, thereby preventing them from damaging cellular components. This activity has been quantified using various in vitro antioxidant assays.

Indirect Antioxidant Effects via Nrf2 Signaling Pathway Activation

A major component of Forsythenside A's antioxidant capacity lies in its ability to activate the Nrf2-Antioxidant Response Element (ARE) signaling pathway.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by Forsythenside A, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.[1]

Two key downstream pathways activated by Forsythenside A-mediated Nrf2 activation are:

-

The Nrf2/HO-1 Pathway: Forsythenside A has been shown to activate the Nrf2 pathway, leading to the upregulation of Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[3] This activation is mediated, at least in part, through the AMP-activated protein kinase (AMPK) signaling pathway.[3]

-

The Nrf2/GPX4 Axis: Forsythenside A has also been demonstrated to activate the Nrf2/GPX4 axis.[4][5] Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that specifically reduces lipid hydroperoxides, thereby inhibiting lipid peroxidation and a form of programmed cell death known as ferroptosis.[4][5]

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular membrane damage. Forsythenside A has been shown to inhibit lipid peroxidation, as evidenced by the reduction of malondialdehyde (MDA), a key biomarker of this process.[4][6]

Quantitative Data on Antioxidant Activity

The following tables summarize the available quantitative data on the antioxidant activity of Forsythenside A and related extracts. It is important to note that data for the pure compound is limited, and much of the available information pertains to extracts of Forsythia suspensa.

Table 1: In Vitro Radical Scavenging Activity of Forsythenside A and Forsythia suspensa Extracts

| Assay | Compound/Extract | IC50/EC50 Value | Reference |

| DPPH | Forsythenside A | 6.3 µg/mL | [7] |

| DPPH | Forsythia suspensa leaf ethanolic extract | 86.77 µg/mL | |

| DPPH | Forsythia suspensa β-cyclodextrin-assisted extract | 28.98 µg/mL | [8] |

| ABTS | Forsythia suspensa β-cyclodextrin-assisted extract | 25.54 µg/mL | [8] |

| ABTS | Forsythoside B | > Trolox | [9] |

Table 2: Antioxidant Capacity of Forsythia suspensa Fruit (Lianqiao) Extracts

| Assay | Water Extract (µmol TE/g) | Ethanol Extract (µmol TE/g) | Reference |

| DPPH | 66.36 | 3.55 | [10] |

| ABTS | 121.29 | 33.83 | [10] |

Table 3: Cellular Antioxidant Effects of Forsythenside A

| Cell Line | Treatment | Effect | Reference |

| MPC-5 (podocytes) | High Glucose + Forsythenside A | Increased SOD and CAT activities, Decreased MDA levels | [6] |

| HT22 cells | Erastin + Forsythenside A | Suppressed MDA levels, Increased GSH levels | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[11][12]

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of Forsythenside A in a suitable solvent (e.g., methanol).

-

In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the Forsythenside A solution.

-

Include a control containing the DPPH solution and the solvent without the sample.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a wavelength of approximately 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[13]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.[14][15]

Protocol:

-

Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of Forsythenside A.

-

Mix a small volume of the Forsythenside A solution with a larger volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

-

Determine the IC50 value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.[16]

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Prepare a series of dilutions of Forsythenside A and a standard antioxidant (e.g., Trolox).

-

Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using the known concentrations of the standard antioxidant.

-

Express the FRAP value of Forsythenside A as Trolox equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. The oxidation of DCFH is induced by a peroxyl radical generator, such as AAPH.

Protocol:

-

Seed cells (e.g., HepG2 or Caco-2) in a 96-well plate and allow them to attach.

-

Wash the cells and incubate them with a solution of DCFH-DA.

-

Wash the cells again to remove excess DCFH-DA.

-

Treat the cells with various concentrations of Forsythenside A for a specified time.

-

Induce oxidative stress by adding a solution of AAPH.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time using a microplate reader.

-

Calculate the CAA value as the percentage of inhibition of fluorescence compared to control cells treated only with AAPH.

Lipid Peroxidation (MDA) Assay

Principle: This assay quantifies the level of malondialdehyde (MDA), a major product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

Protocol:

-

Prepare cell or tissue lysates from samples treated with or without Forsythenside A in the presence of an oxidative stressor.

-

To a portion of the lysate, add a solution of phosphotungstic acid to precipitate proteins.

-

Centrifuge the mixture and discard the supernatant.

-

Resuspend the pellet in a solution containing TBA and heat the mixture (e.g., at 95°C for 60 minutes).

-

Cool the samples and add a solvent (e.g., n-butanol) to extract the MDA-TBA adduct.

-

Centrifuge to separate the phases and measure the absorbance of the organic phase at approximately 532 nm.

-

Calculate the MDA concentration based on a standard curve prepared with a known concentration of MDA.

Western Blot for Nrf2 Nuclear Translocation and HO-1 Expression

Principle: This technique is used to detect and quantify the levels of specific proteins in a sample. For Nrf2 nuclear translocation, nuclear and cytoplasmic protein fractions are separated and probed with an anti-Nrf2 antibody. For HO-1 expression, total cell lysates are probed with an anti-HO-1 antibody.

Protocol:

-

Treat cells with Forsythenside A for various times and at different concentrations.

-

For Nrf2 translocation, perform subcellular fractionation to separate nuclear and cytoplasmic extracts. For HO-1 expression, prepare total cell lysates.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2 or HO-1.

-

Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize them to a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).

GPX4 Activity Assay

Principle: The activity of GPX4 is measured indirectly by a coupled enzyme assay. GPX4 reduces a specific substrate (e.g., phosphatidylcholine hydroperoxide), and the resulting oxidized glutathione (GSSG) is then reduced back to glutathione (GSH) by glutathione reductase, a reaction that consumes NADPH. The decrease in NADPH absorbance at 340 nm is monitored spectrophotometrically and is proportional to the GPX4 activity.

Protocol:

-

Prepare cell lysates from samples treated with or without Forsythenside A.

-

Prepare a reaction mixture containing phosphate buffer, glutathione reductase, NADPH, and GSH.

-

Add the cell lysate to the reaction mixture.

-

Initiate the reaction by adding the GPX4 substrate (e.g., cumene hydroperoxide or phosphatidylcholine hydroperoxide).

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the GPX4 activity based on the rate of NADPH consumption and the molar extinction coefficient of NADPH.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for assessing the antioxidant properties of Forsythenside A.

References

- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanical Loading Induces NRF2 Nuclear Translocation to Epigenetically Remodel Oxidative Stress Defense in Osteocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Heme Oxygenase-1 as a Putative DNA-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay [pubmed.ncbi.nlm.nih.gov]

Forsythenside A: A Technical Guide to its Anti-inflammatory Effects

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Forsythenside A (FTA), a phenylethanoid glycoside extracted from the fruits of Forsythia suspensa, has demonstrated significant anti-inflammatory properties across a range of preclinical in vitro and in vivo models. Its mechanism of action is multifactorial, primarily involving the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT). Furthermore, FTA exhibits potent antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and detailed experimental protocols relevant to the anti-inflammatory effects of Forsythenside A, intended to serve as a resource for researchers in pharmacology and drug development.

Core Mechanisms of Anti-inflammatory Action

Forsythenside A exerts its anti-inflammatory effects by targeting multiple intracellular signaling cascades that are crucial for the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and enzymes. Evidence suggests that Forsythenside A can directly bind to Toll-like receptor 4 (TLR4), a key upstream activator of the NF-κB pathway.[1] This interaction inhibits the subsequent downstream signaling cascade, leading to reduced phosphorylation of IκBα and preventing the nuclear translocation of the p65 subunit.[2] By blocking the activation of the NF-κB p65/p50 heterodimer, FTA effectively suppresses the transcription of target genes such as TNF-α, IL-1β, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][3]

Modulation of MAPK Signaling Pathways

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in translating extracellular stimuli into cellular inflammatory responses. Studies have shown that Forsythenside A and its related compound Forsythin significantly inhibit the phosphorylation of p38 MAPK induced by lipopolysaccharide (LPS).[2][4] The suppression of the p38 MAPK pathway contributes to the reduced expression of pro-inflammatory cytokines.[2] While the primary effect appears to be on p38, modulation of ERK and JNK pathways may also contribute to its overall anti-inflammatory profile.

Activation of the Nrf2/HO-1 Antioxidant Pathway

Chronic inflammation is intrinsically linked to oxidative stress. Forsythenside A enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway.[5][6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. FTA promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).[5][6] This action reduces the levels of reactive oxygen species (ROS), thereby alleviating oxidative stress and contributing indirectly to its anti-inflammatory effects.

References

- 1. Forsythoside A Alleviates Acute Alcoholic Liver Injury by Binding to TLR4 to Inhibit the Activation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forsythiaside a plays an anti-inflammatory role in LPS-induced mastitis in a mouse model by modulating the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forsythiaside A attenuates lipopolysaccharide-induced mouse mastitis by activating autophagy and regulating gut microbiota and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forsythin inhibits lipopolysaccharide-induced inflammation by suppressing JAK-STAT and p38 MAPK signalings and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forsythiaside Protected H9c2 Cardiomyocytes from H2O2-Induced Oxidative Stress and Apoptosis via Activating Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylethanoid glycosides (PhGs) are a significant class of naturally occurring phenolic compounds widely distributed in the plant kingdom, with Forsythenside A being a prominent member isolated from Forsythia suspensa. These compounds have garnered considerable attention within the scientific community due to their diverse and potent pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, antiviral, and antibacterial effects. This technical guide provides an in-depth overview of Forsythenside A and related PhGs, focusing on their chemical structures, mechanisms of action, and relevant experimental methodologies. Quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for extraction, isolation, and biological activity assessment are provided to facilitate further research and development. Furthermore, key signaling pathways modulated by these compounds are visualized using Graphviz diagrams to offer a clear understanding of their molecular interactions.

Introduction

Phenylethanoid glycosides are characterized by a C6-C2 phenylethanol aglycone attached to a sugar moiety, often a β-D-glucopyranose, which is frequently acylated with a hydroxycinnamic acid derivative such as caffeic acid or ferulic acid. Forsythenside A, a key bioactive constituent of the traditional Chinese medicine "Lianqiao" (Forsythia suspensa fruit), exemplifies this structural class and has been a focal point of pharmacological research. The broad spectrum of biological activities exhibited by Forsythenside A and its analogues positions them as promising candidates for the development of novel therapeutic agents for a variety of diseases, including neurodegenerative disorders and inflammatory conditions.

Chemical Structures

The basic scaffold of phenylethanoid glycosides consists of a phenylethyl alcohol moiety linked to a central glucose unit. Variations in the glycosidic linkages, the nature and position of acyl groups, and the presence of additional sugar units contribute to the structural diversity of this class of compounds.

(A more extensive list of related PhGs and their detailed structures would be included in a full whitepaper)

Biological Activities and Mechanisms of Action

Forsythenside A and related PhGs exert their biological effects through multiple mechanisms, primarily centered around their antioxidant and anti-inflammatory properties. These activities are foundational to their observed neuroprotective and other therapeutic effects.

Anti-inflammatory Activity

PhGs, including Forsythenside A, have demonstrated significant anti-inflammatory effects. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, PhGs block the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Some PhGs have shown inhibitory effects on nitric oxide (NO) production with IC50 values in the micromolar range.[2]

Neuroprotective Activity

The neuroprotective effects of Forsythenside A and its analogues are attributed to their ability to counteract oxidative stress and neuroinflammation. A critical signaling pathway implicated in these effects is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[3][4] Activation of this pathway promotes neuronal survival and inhibits apoptosis. Forsythenside A may exert its neuroprotective effects by modulating this pathway, leading to the downstream regulation of pro-survival and anti-apoptotic proteins.

Antioxidant Activity

The phenolic hydroxyl groups present in the structure of PhGs are potent scavengers of reactive oxygen species (ROS). The antioxidant activity of purified forsythiaside has been shown to be stronger than some positive controls in assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.[5] This antioxidant capacity is crucial for their protective effects against cellular damage induced by oxidative stress.

Quantitative Data

The following tables summarize key quantitative data for Forsythenside A and related phenylethanoid glycosides to facilitate comparison.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Activities of Phenylethanoid Glycosides

| Compound/Derivative | Assay | Cell Line | IC50 (µM) | Reference |

| Forsythin Derivative B5 | NO Production Inhibition | LPS-stimulated RAW 264.7 | 10.88 | [2] |

| Forsythin Derivative B5 | IL-6 Inhibition | LPS-stimulated RAW 264.7 | 4.93 | [2] |

Table 2: Pharmacokinetic Parameters of Forsythiaside in Rats

| Parameter | Intravenous (20 mg/kg) | Oral (100 mg/kg) | Reference |

| Cmax (µg/mL) | - | 0.25 ± 0.04 | [6] |

| Tmax (h) | - | 0.33 ± 0.14 | [6] |

| AUC (µg·h/mL) | 1.83 ± 0.21 | 0.46 ± 0.08 | [6] |

| t1/2 (h) | 1.01 ± 0.12 | 1.54 ± 0.27 | [6] |

| Oral Bioavailability (%) | - | 5.03 | [6] |

Note: Cmax - Maximum plasma concentration; Tmax - Time to reach Cmax; AUC - Area under the plasma concentration-time curve; t1/2 - Elimination half-life.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of Forsythenside A and related phenylethanoid glycosides.

Extraction and Isolation of Forsythenside A from Forsythia suspensa

This protocol is a composite of established methods for the extraction and purification of phenylethanoid glycosides from Forsythia suspensa.[5][7][8][9]

Workflow for Extraction and Isolation

Caption: Workflow for Forsythenside A extraction and isolation.

Methodology:

-

Extraction:

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with chloroform.[7]

-